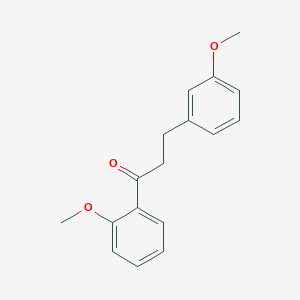

2'-Methoxy-3-(3-methoxyphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound that belongs to the class of phenylpropanoids. It is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with a propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Grignard reaction, where a Grignard reagent is prepared from magnesium and m-bromoanisole in a tetrahydrofuran solution under the catalytic action of aluminum chloride, followed by reaction with propionitrile .

Industrial Production Methods: Industrial production of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 2'-Methoxy-3-(3-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its dual methoxy substitution enhances its reactivity, allowing for diverse synthetic pathways.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antioxidant Activity : Studies utilizing DPPH radical scavenging assays have demonstrated that derivatives of this compound possess antioxidant properties that may surpass those of well-known antioxidants like ascorbic acid.

- Anticancer Properties : In vitro studies have shown that certain derivatives exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, suggesting potential therapeutic applications in oncology.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its interactions with biomolecules may lead to the development of novel pharmaceuticals targeting various diseases.

Industry

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable for synthesizing complex organic molecules used in various applications.

Mécanisme D'action

The mechanism of action of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes through its interaction with proteins and enzymes.

Comparaison Avec Des Composés Similaires

Propiophenone: A simpler analog with a phenyl group attached to a propionyl group.

3-(2-Methoxyphenyl)propionic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.

4’-Methoxypropiophenone: Another analog with a methoxy group at the para position.

Uniqueness: 2’-Methoxy-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

2'-Methoxy-3-(3-methoxyphenyl)propiophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups attached to a phenyl ring, which may influence its biological activity and interaction with various biomolecules.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study highlighted the ability of methoxy-substituted phenyl compounds to scavenge reactive oxygen species (ROS), suggesting that this compound may possess similar capabilities.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of propiophenones have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It could trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

- Antioxidant Mechanism : By scavenging free radicals, it may reduce oxidative stress and protect normal cells from damage .

Study on Anticancer Properties

A notable study investigated the effects of methoxylated phenyl derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting effective concentrations for therapeutic use .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 25 |

| Similar Propiophenone Derivative | MCF-7 (Breast) | 30 |

| Methoxylated Phenyl Compound | A549 (Lung) | 20 |

Biotransformation Studies

Biotransformation studies using microbial systems have shown the potential for converting this compound into more biologically active metabolites. For instance, certain yeast strains have been employed to enhance the yield and enantiomeric purity of the product through biocatalysis, indicating a promising avenue for drug development .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYHEFDHRKXZTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505622 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75849-06-8 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.